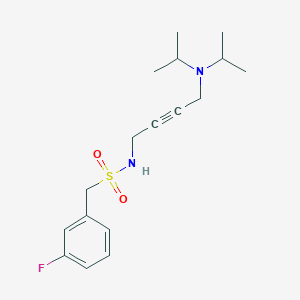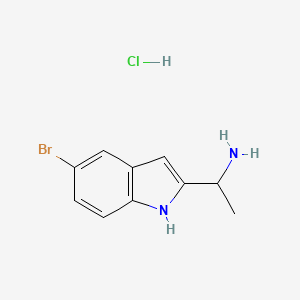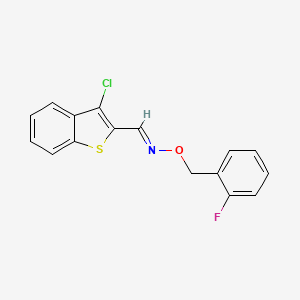![molecular formula C15H18INO2 B2382120 (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone CAS No. 861209-88-3](/img/structure/B2382120.png)
(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of an iodine atom on the phenyl ring and the spiro linkage involving an oxa-azaspiro moiety makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone typically involves the reaction of 4-iodophenyl derivatives with spiro intermediates. One common method includes the use of oxidants such as PhI(OAc)2 (iodobenzene diacetate) which has shown better activity compared to bis(trifluoroacetoxy)iodobenzene (PIFA) in the reaction . The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodobenzene diacetate.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential antitumor activities against various cancer cell lines.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone involves its interaction with specific molecular targets. The presence of the iodine atom and the spiro structure allows it to interact with biological molecules, potentially inhibiting or modifying their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its role in disrupting cellular processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone: Similar structure but with a bromine atom instead of iodine.
(4-Chlorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The uniqueness of (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher reactivity make this compound particularly interesting for further research and applications.
Properties
IUPAC Name |
(4-iodophenyl)-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18INO2/c16-13-6-4-12(5-7-13)14(18)17-10-11-19-15(17)8-2-1-3-9-15/h4-7H,1-3,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDLYAUWHDIGAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(CCO2)C(=O)C3=CC=C(C=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2382038.png)
![(2Z)-2-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2382039.png)
![2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2382041.png)
![tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate](/img/structure/B2382043.png)
![N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2382044.png)

![N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2382049.png)




![2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2382056.png)

![4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine](/img/structure/B2382059.png)
